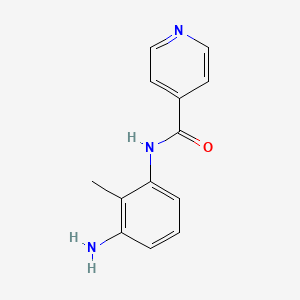

N-(3-Amino-2-methylphenyl)isonicotinamide

CAS No.: 926258-23-3

Cat. No.: VC2458175

Molecular Formula: C13H13N3O

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 926258-23-3 |

|---|---|

| Molecular Formula | C13H13N3O |

| Molecular Weight | 227.26 g/mol |

| IUPAC Name | N-(3-amino-2-methylphenyl)pyridine-4-carboxamide |

| Standard InChI | InChI=1S/C13H13N3O/c1-9-11(14)3-2-4-12(9)16-13(17)10-5-7-15-8-6-10/h2-8H,14H2,1H3,(H,16,17) |

| Standard InChI Key | VJXSSENPFPBRPN-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=C1NC(=O)C2=CC=NC=C2)N |

| Canonical SMILES | CC1=C(C=CC=C1NC(=O)C2=CC=NC=C2)N |

Introduction

Basic Chemical Information

N-(3-Amino-2-methylphenyl)isonicotinamide is identified by its CAS number 926258-23-3 and is characterized by the molecular formula C₁₃H₁₃N₃O with a molecular weight of 227.26 g/mol . Its IUPAC name is N-(3-amino-2-methylphenyl)pyridine-4-carboxamide, indicating its structural composition: a pyridine-4-carboxamide group connected to a 3-amino-2-methylphenyl unit . This compound is part of the broader class of isonicotinamide derivatives, which have garnered interest due to their diverse biological activities.

Identification Parameters

The following table summarizes the key identification parameters of N-(3-Amino-2-methylphenyl)isonicotinamide:

| Parameter | Value |

|---|---|

| CAS Number | 926258-23-3 |

| Molecular Formula | C₁₃H₁₃N₃O |

| Molecular Weight | 227.26 g/mol |

| IUPAC Name | N-(3-amino-2-methylphenyl)pyridine-4-carboxamide |

| Standard InChI | InChI=1S/C13H13N3O/c1-9-11(14)3-2-4-12(9)16-13(17)10-5-7-15-8-6-10/h2-8H,14H2,1H3,(H,16,17) |

| Standard InChIKey | VJXSSENPFPBRPN-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=C1NC(=O)C2=CC=NC=C2)N |

Chemical Structure and Properties

N-(3-Amino-2-methylphenyl)isonicotinamide features a distinctive structure with multiple functional groups that contribute to its chemical behavior and potential biological activities.

Structural Features

The compound consists of:

-

A pyridine ring with a carboxamide group at the 4-position (isonicotinamide moiety)

-

A phenyl ring with an amino group at the 3-position and a methyl group at the 2-position

This arrangement creates a molecule with both hydrogen bond donor capabilities (via the amino and amide NH groups) and hydrogen bond acceptor sites (via the pyridine nitrogen and amide carbonyl), contributing to its potential interactions with biological targets.

Synthesis Methods

Several synthetic approaches for N-(3-Amino-2-methylphenyl)isonicotinamide have been documented in the scientific literature, providing researchers with multiple routes to obtain this compound.

Standard Synthetic Route

The most common synthetic pathway involves the reaction of isonicotinoyl chloride with 3-amino-2-methylphenylamine. This approach follows a general amide coupling strategy:

-

Formation of isonicotinoyl chloride from isonicotinic acid using thionyl chloride

-

Reaction of the acid chloride with 3-amino-2-methylphenylamine in the presence of a base

-

Purification of the resulting product via recrystallization or column chromatography

Alternative Synthetic Approaches

In research settings, alternative synthetic routes have been employed:

Via Isonicotinoyl Chloride

From search result , a generalized approach for similar compounds involves:

-

Refluxing isonicotinic acid with thionyl chloride for approximately 6 hours at 79°C

-

Evaporating excess thionyl chloride under vacuum

-

Reacting the resulting isonicotinoyl chloride with the appropriate amine in chloroform, with pyridine as a base

-

Stirring for 25 hours at room temperature

Palladium-Catalyzed Coupling

For more complex derivatives, Pd-catalyzed coupling reactions have been employed, particularly when working with halogenated intermediates, as seen in related compounds:

-

Suzuki-Miyaura coupling to construct the biaryl system

-

Subsequent functionalization with appropriate substituents

Chemical Reactions and Reactivity

The reactivity of N-(3-Amino-2-methylphenyl)isonicotinamide is primarily determined by its functional groups, each capable of participating in different types of chemical reactions.

Reactions of the Amino Group

The primary amino group at the 3-position of the phenyl ring can participate in:

-

Nucleophilic substitution reactions: The amino group can react with electrophiles such as acyl chlorides, sulfonyl chlorides, and aldehydes

-

Diazotization reactions: Treatment with nitrous acid can convert the amino group to a diazonium salt, which can then undergo various transformations

-

Oxidation reactions: The amino group can be oxidized to form nitro derivatives

Reactions of the Amide Linkage

The amide group connecting the isonicotinamide moiety to the phenyl ring:

-

Hydrolysis: Under acidic or basic conditions, the amide bond can undergo hydrolysis, though this typically requires harsh conditions due to amide stability

-

Reduction: Reducing agents like lithium aluminum hydride can reduce the amide to an amine

-

Transamidation: Under specific catalytic conditions, the amide can undergo transamidation reactions

Reactions of the Pyridine Ring

The pyridine moiety in the isonicotinamide portion can undergo:

-

N-oxidation: Reaction with peroxides to form N-oxides

-

Nucleophilic aromatic substitution: Particularly at positions adjacent to the nitrogen

-

Coordination chemistry: The pyridine nitrogen can coordinate with metal ions, making these compounds potential ligands in coordination chemistry

Biological Activities and Applications

N-(3-Amino-2-methylphenyl)isonicotinamide and its structural analogues have demonstrated diverse biological activities, suggesting potential applications in pharmaceutical research and drug development.

Antimicrobial Properties

Similar isonicotinamide derivatives have shown antimicrobial activity against various pathogens. While specific data for N-(3-Amino-2-methylphenyl)isonicotinamide is limited, related compounds have demonstrated effectiveness against:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 0.016 mM |

| Klebsiella pneumoniae | 0.016 mM |

| Staphylococcus aureus | Higher concentrations required |

This suggests potential applications in antimicrobial research, though further studies specifically on N-(3-Amino-2-methylphenyl)isonicotinamide are needed.

Enzyme Inhibition Activity

Isonicotinamide derivatives have shown promise as enzyme inhibitors. The compound class has been investigated for:

-

Kinase inhibition: Related isonicotinamides have been developed as highly selective glycogen synthase kinase-3 (GSK-3) inhibitors, demonstrating potential in treating Alzheimer's disease, type II diabetes, mood disorders, and certain cancers

-

RAF inhibition: Structurally related compounds have been studied as selective B/C RAF inhibitors targeting RAS mutant cancers

-

TEAD inhibition: Some isonicotinamide derivatives have shown activity in inhibiting TEAD (Transcriptional Enhanced Associate Domain) transcriptional activity, which is relevant in cancer research

Comparison with Related Compounds

N-(3-Amino-2-methylphenyl)isonicotinamide belongs to a family of structurally related compounds with varying substitution patterns and biological activities.

Structural Analogs

Several compounds share structural similarities with N-(3-Amino-2-methylphenyl)isonicotinamide:

| Compound | Key Structural Differences | CAS Number |

|---|---|---|

| N-(3-Amino-2-methylphenyl)nicotinamide | Nicotinamide (3-pyridyl) vs. Isonicotinamide (4-pyridyl) | 926205-24-5 |

| N-(5-Amino-2-methyl-phenyl)-isonicotinamide | Amino group at 5-position instead of 3-position | 436089-25-7 |

| Isonicotinamide, N-(3-methylphenyl)- | Lacks the amino group on the phenyl ring | Listed in NIST WebBook |

Structure-Activity Relationships

The position of functional groups significantly impacts the biological activities of these compounds:

-

Position of the amino group: Compounds with amino groups at different positions (3 vs. 5) on the phenyl ring may exhibit different biological activities and binding affinities

-

Pyridine isomer effect: Nicotinamide (3-pyridyl) vs. isonicotinamide (4-pyridyl) derivatives show different biological activities due to altered electronic distribution and spatial arrangement

-

Additional substituents: The presence of additional groups, such as trifluoromethyl or hydroxyethoxy groups, can dramatically alter the pharmacological profile of these compounds

Analytical Characterization

The characterization of N-(3-Amino-2-methylphenyl)isonicotinamide typically employs multiple analytical techniques to confirm its structure, purity, and properties.

NMR Spectroscopy

Based on data from related compounds, the expected 1H NMR spectrum would show:

-

Aromatic protons from both the phenyl and pyridine rings in the range of δ 6.5-8.7 ppm

-

A singlet for the methyl group at approximately δ 2.1-2.5 ppm

-

A broad singlet for the amino group protons at approximately δ 3.5-4.5 ppm

-

An amide NH signal typically appearing as a singlet at δ 8.0-10.0 ppm

IR Spectroscopy

Characteristic IR bands would include:

-

N-H stretching vibrations for the amino group at approximately 3300-3500 cm⁻¹

-

N-H stretching for the amide at around 3300 cm⁻¹

-

C=O stretching for the amide at approximately 1640-1680 cm⁻¹

-

C=N stretching for the pyridine ring at approximately 1590-1600 cm⁻¹

Mass Spectrometry

The expected mass spectrum would show:

-

Molecular ion peak at m/z 227 (corresponding to the molecular weight)

-

Fragmentation patterns including loss of the amino group and cleavage of the amide bond

Gas Chromatography

From similar compounds in the NIST database, the Van Den Dool and Kratz retention index (RI) on a non-polar column would be expected to be approximately 2000-2100 .

HPLC Analysis

Typical HPLC conditions for analysis might include:

-

C18 reverse-phase column

-

Mobile phase consisting of acetonitrile and water with 0.1% trifluoroacetic acid

-

UV detection at 254-280 nm

Current Research and Applications

Medicinal Chemistry Research

N-(3-Amino-2-methylphenyl)isonicotinamide and its derivatives have been investigated in several areas of medicinal chemistry:

Kinase Inhibitor Development

The framework of isonicotinamides has proven valuable in developing selective kinase inhibitors. Research by Luo et al. demonstrated that certain isonicotinamides exhibit exceptional kinase selectivity, particularly for GSK-3, with potential applications in Alzheimer's disease treatment .

Cancer Research

Structurally related compounds have been investigated as:

-

RAF inhibitors targeting RAS mutant cancers

-

TEAD inhibitors affecting cell growth and proliferation

-

Components in more complex molecules designed to target specific cancer pathways

Synthetic Building Blocks

The compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications. The amino group provides a handle for further functionalization, allowing the creation of diverse chemical libraries.

Research Tools

As research tools, isonicotinamide derivatives like N-(3-Amino-2-methylphenyl)isonicotinamide can be used to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume